molecular formula C12H15BrO2 B1368054 5-Bromo-2-(pentyloxy)benzaldehyde CAS No. 861408-96-0

5-Bromo-2-(pentyloxy)benzaldehyde

Cat. No.: B1368054
CAS No.: 861408-96-0
M. Wt: 271.15 g/mol
InChI Key: QMRFMGRLOVYTAK-UHFFFAOYSA-N
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Description

5-Bromo-2-(pentyloxy)benzaldehyde: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a pentyloxy group at the 2-position. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Scientific Research Applications

Chemistry: 5-Bromo-2-(pentyloxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of brominated and alkylated benzaldehyde derivatives on cellular processes. It is also used in the development of new biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of fragrances and flavoring agents.

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromosalicylaldehyde, indicates that it is combustible, causes skin and eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde typically involves the following steps:

    Bromination: The starting material, 2-hydroxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 5-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with pentyl bromide in the presence of a base such as potassium carbonate to form the pentyloxy group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-(pentyloxy)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products Formed:

    Oxidation: 5-Bromo-2-(pentyloxy)benzoic acid.

    Reduction: 5-Bromo-2-(pentyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pentyloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and pentyloxy group contribute to its reactivity and ability to form stable intermediates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

    5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a pentyloxy group.

    5-Bromo-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a pentyloxy group.

    5-Bromo-2-propoxybenzaldehyde: Similar structure but with a propoxy group instead of a pentyloxy group.

Uniqueness: 5-Bromo-2-(pentyloxy)benzaldehyde is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties compared to its shorter alkyl chain analogs. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-pentoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRFMGRLOVYTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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